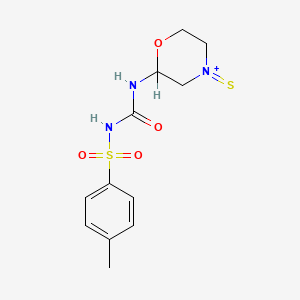
(1S,3R,4S)-3,4-dihydroxycyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,3R,4S)-3,4-dihydroxycyclohexane-1-carboxylic acid is a hydroxy monocarboxylic acid. It derives from a cyclohexanecarboxylic acid. It is a conjugate acid of a (1S,3R,4S)-3,4-dihydroxycyclohexane-1-carboxylate.
Scientific Research Applications
Enantioselective Synthesis and Chemical Transformations
- The development of an enantioselective route to (1S,3R)-3-acetamidocyclohexane-1-carboxylic acid from 3-aminobenzoic acid, using a rhodium-catalyzed hydrogenation and Novozym 435 mediated acetylation, exemplifies the versatility of cyclohexane carboxylic acid derivatives in organic synthesis (Karlsson, 2016).
Novel Synthesis Techniques
- Ring-closing metathesis has been utilized for the synthesis of functionalized cyclohexene skeletons, demonstrating the application of this compound in creating complex molecular structures (Cong & Yao, 2006).
Application in Spin-Labelled Compounds
- The synthesis of enantiomerically pure cis- and trans-4-amino-1-oxyl-2,2,6,6-tetramethylpiperidine-3-carboxylic acid, a spin-labelled cyclic chiral β-amino acid, highlights the use of cyclohexane carboxylic acid derivatives in spin chemistry and structural analysis of peptides (Wright et al., 2007).
Microbial Dihydroxylation and Functionalization
- Microbial dihydroxylation of benzoic acid, followed by specific oxidative and rearrangement processes, demonstrates the use of (1S,2R)-1,2-dihydroxycyclohexa-3,5-diene-1-carboxylic acid in synthesizing highly functionalized cyclohexanecarboxylic acid derivatives (Myers et al., 2001).
Polyketide Synthase Chain Release
- A dual transacylation mechanism for polyketide synthase chain release in enacyloxin antibiotic biosynthesis, involving (1S,3R,4S)-3,4-dihydroxycyclohexane carboxylic acid, reveals its role in the formation of complex natural products with antibiotic properties (Masschelein et al., 2019).
Ring-Opening Polymerization
- The synthesis and polymerization of cyclic esters containing (1S,3R,4S)-3,4-dihydroxycyclohexane carboxylic acid illustrate its potential in creating functional polymers and materials science applications (Trollsås et al., 2000).
NMR Chiral Solvating Agents
- Novel NMR chiral solvating agents derived from diamines of cyclohexane demonstrate the application of cyclohexane carboxylic acids in enhancing enantiodiscrimination for chiral carboxylic acids (Yang et al., 2006).
properties
Molecular Formula |
C7H12O4 |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
(1S,3R,4S)-3,4-dihydroxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C7H12O4/c8-5-2-1-4(7(10)11)3-6(5)9/h4-6,8-9H,1-3H2,(H,10,11)/t4-,5-,6+/m0/s1 |
InChI Key |
PTPROPUVXIZJPL-HCWXCVPCSA-N |
Isomeric SMILES |
C1C[C@@H]([C@@H](C[C@H]1C(=O)O)O)O |
SMILES |
C1CC(C(CC1C(=O)O)O)O |
Canonical SMILES |
C1CC(C(CC1C(=O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



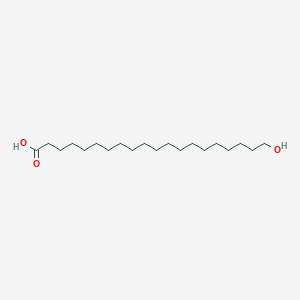
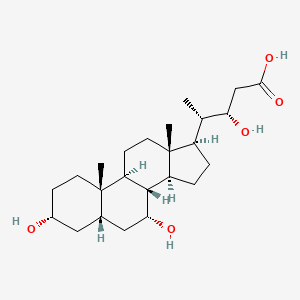
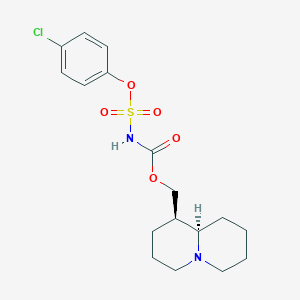
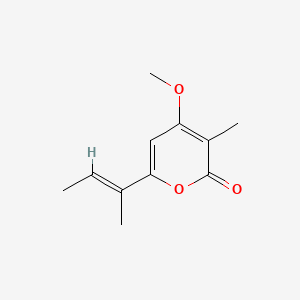


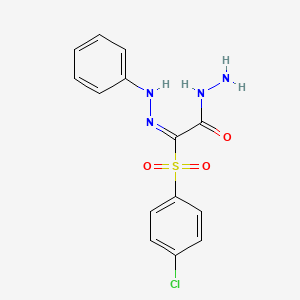
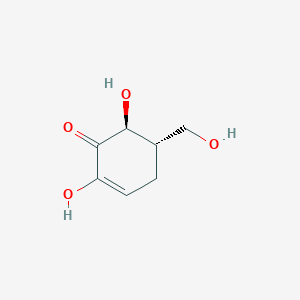

![(2S,4R)-1-[(2S)-2-[acetyl(methyl)amino]-3-methylbutanoyl]-N,4-dimethyl-N-[(3S,6S,9S,11R,15S,18S,25S,28S)-4,11,19,26-tetramethyl-6,15,25-tris(2-methylpropyl)-2,5,8,14,17,21,24,27-octaoxo-3-propan-2-yl-20-oxa-1,4,7,13,16,23,26-heptazatricyclo[26.3.0.09,13]hentriacontan-18-yl]pyrrolidine-2-carboxamide](/img/structure/B1234911.png)
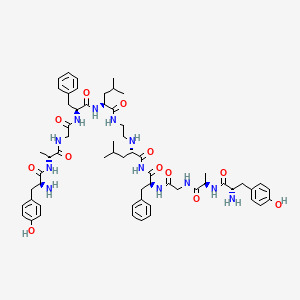

![10-hydroxy-3-methyl-8-pentyl-2,4-dihydro-1H-[1]benzopyrano[3,4-c]pyridin-5-one](/img/structure/B1234916.png)
